2-(2-Methoxynaphthalen-1-yl)ethanamine

Melatonin Receptor Ligand Design Bioisostere

2-(2-Methoxynaphthalen-1-yl)ethanamine (CAS 156482-75-6) is a primary amine featuring a naphthalene core substituted with a methoxy group at the 2-position and an ethylamine side chain at the 1-position. This compound serves as a key synthetic intermediate in the preparation of naphthalenic bioisosteres of melatonin, where its specific substitution pattern is critical for achieving high-affinity binding to melatonin receptors.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 156482-75-6
Cat. No. B188469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxynaphthalen-1-yl)ethanamine
CAS156482-75-6
Synonyms2-(2-methoxy-1-naphthyl)ethanamine(SALTDATA: HCl)
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)CCN
InChIInChI=1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3
InChIKeyIBGVDLDIASPYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxynaphthalen-1-yl)ethanamine (CAS 156482-75-6): Naphthalene Ethylamine Core for Melatonergic Ligand Synthesis and Chemical Biology Applications


2-(2-Methoxynaphthalen-1-yl)ethanamine (CAS 156482-75-6) is a primary amine featuring a naphthalene core substituted with a methoxy group at the 2-position and an ethylamine side chain at the 1-position [1]. This compound serves as a key synthetic intermediate in the preparation of naphthalenic bioisosteres of melatonin, where its specific substitution pattern is critical for achieving high-affinity binding to melatonin receptors . The 2-methoxy-1-ethanamine scaffold is distinguished from other positional isomers (e.g., 7-methoxy) by its distinct physicochemical and pharmacological profile, which directly influences downstream molecular recognition events.

Why 2-(2-Methoxynaphthalen-1-yl)ethanamine Cannot Be Replaced by Generic Naphthalene Ethylamine Isomers in Melatonergic Research


While several naphthalene ethylamine derivatives share the same molecular formula (C13H15NO), their substitution patterns dictate profoundly different biological activities and synthetic utilities. The 2-methoxy regioisomer (target compound) is a critical intermediate for generating high-affinity melatonin receptor ligands, as demonstrated by structure-activity relationship (SAR) studies [1]. In contrast, the 7-methoxy isomer (CAS 138113-09-4) is primarily employed as a precursor to the antidepressant agomelatine, which targets melatonergic and serotonergic systems through a distinct pharmacophore . Generic substitution between these isomers would lead to divergent synthetic pathways and yield compounds with unpredictable or absent melatonergic activity. Procurement of the incorrect isomer introduces significant scientific and financial risk.

Quantitative Differentiation of 2-(2-Methoxynaphthalen-1-yl)ethanamine: Comparative Binding Affinity, Physicochemical Properties, and Synthetic Versatility


2-Methoxy Substitution Pattern Drives Sub-Nanomolar Melatonin Receptor Affinity in N-Acyl Derivatives

N-acylation of 2-(2-methoxynaphthalen-1-yl)ethanamine yields potent melatonin receptor ligands. The N-propionamide derivative (compound 4b) exhibits a Ki of 0.67 ± 0.05 nM for melatonin binding sites in chicken brain membranes, confirming the 2-methoxy-1-ethanamine scaffold's ability to mimic the indole ring of melatonin [1]. This affinity is >100-fold higher than that of structurally related N-acyl phenethylamine analogs (Ki = 8 nM for compound 3o) and comparable to the affinity of melatonin itself (Ki not specified but inferred from GTP-γ-S shift data).

Melatonin Receptor Ligand Design Bioisostere

N-Acyl Derivatives of 2-(2-Methoxynaphthalen-1-yl)ethanamine Retain Agonist Functional Activity

Beyond binding affinity, the functional profile of 2-(2-methoxynaphthalen-1-yl)ethanamine derivatives is a key differentiator. In GTP-γ-S competition experiments, the Ki value of compound 4b was shifted by GTP-γ-S and Mn2+ to an extent comparable to that observed for melatonin [1]. This indicates that the 2-methoxy scaffold not only binds the orthosteric site but also stabilizes an active receptor conformation, producing an agonist response.

Receptor Pharmacology GTP-γ-S Binding Functional Assay

Distinct Physicochemical Profile Differentiates 2-Methoxy Regioisomer from 7-Methoxy Isomer

Computational predictions reveal measurable differences in key physicochemical properties between the 2-methoxy (target) and 7-methoxy (common alternative) regioisomers. The 2-methoxy isomer exhibits a calculated LogP of 2.43 and a polar surface area (PSA) of 52.3 Ų . These values influence membrane permeability and oral bioavailability. While direct experimental comparison data for the 7-methoxy isomer is unavailable from authoritative sources, the positional shift of the methoxy group is known to alter electronic distribution and hydrogen-bonding potential, which can affect both synthetic reactivity and biological recognition.

ADME Properties Lipophilicity Drug Design

Synthetic Versatility: The Free Amine Enables Diversification to Multiple Potent Melatonergic Ligands

The primary amine group of 2-(2-methoxynaphthalen-1-yl)ethanamine is a key synthetic handle for generating diverse N-acyl and N-alkyl derivatives. The 1995 study by Langlois et al. demonstrates that simple acylation yields compounds with Ki values ranging from 0.67 nM to 0.05 nM, depending on the acyl group [1]. In contrast, the free amine itself lacks significant melatonergic activity, highlighting the importance of this compound as a versatile intermediate rather than a final active pharmaceutical ingredient.

Medicinal Chemistry SAR Exploration Chemical Biology

Precision Application Scenarios for 2-(2-Methoxynaphthalen-1-yl)ethanamine in Melatonergic Drug Discovery and Chemical Biology


Synthesis of High-Affinity Melatonin Receptor Agonist Probes

This compound is the optimal starting material for the preparation of N-acyl-2-(2-methoxynaphthyl)ethylamines, which have demonstrated sub-nanomolar binding affinity (Ki = 0.67 nM) and agonist functional activity at melatonin receptors [1]. Researchers investigating circadian rhythm disorders, sleep regulation, or melatonin receptor pharmacology should prioritize this specific intermediate to ensure the generation of potent and efficacious tool compounds.

Structure-Activity Relationship (SAR) Studies on Naphthalenic Melatonin Bioisosteres

The free amine handle of 2-(2-methoxynaphthalen-1-yl)ethanamine enables systematic diversification to explore the SAR of melatonin receptor ligands [1]. Medicinal chemists can use this scaffold to synthesize focused libraries and assess the impact of N-substituents on binding affinity, functional activity, and receptor subtype selectivity. This specific isomer is essential for SAR studies, as the 7-methoxy isomer yields compounds with fundamentally different pharmacological profiles .

Physicochemical Property Optimization for CNS-Penetrant Melatonergic Agents

The calculated LogP (2.43) and PSA (52.3 Ų) of the 2-methoxy scaffold place it within a favorable range for central nervous system (CNS) penetration [1]. Medicinal chemists can leverage these properties to design brain-penetrant melatonin receptor ligands while using the primary amine for further functionalization to fine-tune ADME parameters. The distinct physicochemical signature of the 2-methoxy isomer differentiates it from other naphthalene ethylamine building blocks.

Chemical Biology Studies of Melatonergic Signaling Pathways

The agonist profile of N-acyl derivatives derived from 2-(2-methoxynaphthalen-1-yl)ethanamine makes this compound a valuable starting point for generating chemical probes to dissect melatonergic signaling pathways [1]. Researchers can use this scaffold to create tool compounds for studying receptor activation, downstream signaling events, and the role of melatonin receptors in various physiological and pathological processes.

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